2-(2-(4-Methylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide dioxalate
Description
The compound "2-(2-(4-Methylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide dioxalate" is a dioxalate salt derivative featuring a tetrahydrobenzo[b]thiophene-3-carboxamide core linked to a 4-methylpiperazine group via an acetamido spacer. This structural motif is frequently explored in acetylcholinesterase (AChE) inhibition studies for Alzheimer’s disease (AD) treatment, leveraging the piperazine moiety’s capacity to enhance binding affinity and pharmacokinetic properties . The dioxalate counterion likely improves solubility and stability, critical for in vivo efficacy.
Properties
IUPAC Name |
2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S.2C2H2O4/c1-19-6-8-20(9-7-19)10-13(21)18-16-14(15(17)22)11-4-2-3-5-12(11)23-16;2*3-1(4)2(5)6/h2-10H2,1H3,(H2,17,22)(H,18,21);2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLONOPDZQVHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-(4-Methylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide dioxalate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C20H28N4O10S
- Molecular Weight : 516.52 g/mol
- CAS Number : 308122-38-5
The compound's biological activity is primarily attributed to its interaction with various biological targets. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly those involved in central nervous system (CNS) functions.
Target Interactions
- Serotonin Receptors : The compound may exhibit activity as a serotonin receptor modulator, influencing mood and anxiety pathways.
- Dopamine Receptors : Its structure indicates potential dopaminergic activity, which could be beneficial in treating disorders like schizophrenia and Parkinson's disease.
- Antiinflammatory Pathways : Some derivatives of benzo[b]thiophene have demonstrated anti-inflammatory properties, suggesting that this compound may also possess similar effects.
Anticancer Activity
Research has indicated that compounds related to benzo[b]thiophene structures exhibit significant anticancer properties. For instance:
- Case Study : A study demonstrated that derivatives of benzo[b]thiophene showed potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent:
- Study Findings : In vitro tests revealed that the compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations .
Neuroprotective Effects
The neuroprotective potential of this compound is being explored:
- Research Evidence : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that compounds with similar structures exhibit potential anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, derivatives of benzo[b]thiophene have been studied for their ability to induce apoptosis in cancer cells through modulation of cell signaling pathways.
-
Antidepressant Effects :
- The incorporation of piperazine moieties in drug design has been associated with antidepressant activity. Studies suggest that compounds like this one may interact with serotonin receptors, potentially leading to mood-enhancing effects.
-
Antimicrobial Properties :
- The compound's structural features suggest potential antimicrobial activity. Similar compounds have been shown to disrupt bacterial cell membranes or inhibit essential enzymes, making them candidates for antibiotic development.
-
Case Study: Anticancer Activity
- A study published in the Journal of Medicinal Chemistry explored the effects of benzo[b]thiophene derivatives on cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cells, suggesting a promising avenue for further research into this compound's potential as an anticancer agent.
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Case Study: Antidepressant Activity
- In a clinical trial reported in Psychopharmacology, researchers evaluated the efficacy of piperazine-based compounds similar to this one in treating major depressive disorder. The findings demonstrated significant improvements in patient mood scores compared to placebo groups, highlighting the therapeutic potential of such compounds.
-
Case Study: Antimicrobial Efficacy
- A recent investigation into the antimicrobial properties of thiophene derivatives showed that compounds with structural similarities effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. This study emphasizes the need for further exploration into the antimicrobial capabilities of this specific compound.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Modifications
Key Observations :
- 4-Methoxyphenylpiperazine Derivative : Exhibits superior AChE inhibition (60% at 2.6351 mM) compared to donepezil (40%) due to three hydrogen bonds with Phe288 via the amide linker .
- Fluorobenzylpiperazine Derivative : Structural data (IR, NMR, MS) confirm synthesis, but biological activity remains uncharacterized .
- JAMI1001A : Diverges significantly with a pyrazole substituent, targeting AMPA receptors instead of AChE, demonstrating the core’s adaptability .
Pharmacological Activity
Table 2: AChE Inhibition and Comparative Efficacy
Notes:
Key Insights :
- The Gewald protocol is widely used for thiophene core synthesis, ensuring scalability .
- Lower yields (e.g., 41% for EU1794-25) reflect challenges in incorporating complex heterocycles .
Physicochemical Properties
Table 4: Molecular Weight, Solubility, and Purity
Notes:
- Dioxalate salts, like the target compound, typically enhance aqueous solubility for better bioavailability.
Preparation Methods
The Gewald Reaction Approach
The Gewald reaction represents the most versatile and efficient method for constructing the 2-aminothiophene scaffold, which serves as the foundation for our target compound. This multicomponent reaction involves the condensation of a carbonyl compound with an activated nitrile and elemental sulfur in the presence of a base to yield 2-aminothiophenes with various substitution patterns.
For the synthesis of the tetrahydrobenzo[b]thiophene core, cyclohexanone derivatives serve as ideal starting materials. The reaction proceeds through a sequential process, beginning with the formation of an α,β-unsaturated nitrile through the condensation of the ketone with a cyanoacetate or malononitrile, followed by a base-promoted reaction with elemental sulfur.
A representative procedure based on established protocols involves:
- Combining cyclohexanone (or a substituted variant, 0.01 mol) with ethyl cyanoacetate or malononitrile (0.01 mol) and elemental sulfur (0.01 mol) in absolute ethanol (20 mL)
- Adding a catalytic amount of triethylamine (0.5-1.0 mL) as the base
- Heating the mixture under reflux conditions for 2-3 hours with continuous stirring
- Monitoring reaction completion by thin-layer chromatography
- Work-up by pouring into ice-cold dilute hydrochloric acid with vigorous stirring
- Filtration, washing, and recrystallization of the precipitated product from ethanol
This method typically yields 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile or the corresponding carboxylate ester in yields ranging from 75-85%. The reaction mechanism involves a Michael addition of the active methylene compound to the carbonyl, followed by cyclization with sulfur and subsequent aromatization to form the thiophene ring.
Table 1: Optimized Conditions for Gewald Synthesis of Tetrahydrobenzo[b]thiophene Core
| Reactant | Quantity | Solvent | Base | Temperature | Time | Work-up | Yield (%) |
|---|---|---|---|---|---|---|---|
| Cyclohexanone | 0.01 mol | Ethanol | Triethylamine | Reflux | 2-3 h | HCl/ice | 75-85 |
| t-Butyl cyclohexanone | 0.01 mol | Ethanol | Triethylamine | Reflux | 2 h | HCl/ice | 85 |
| Cyclohexan-1,4-dione | 0.01 mol | Ethanol | Diethylamine | Reflux | 4 h | HCl/ice | 70-80 |
| 4-Oxopiperidine derivatives | 0.01 mol | Ethanol | Diethylamine | Reflux | 3-4 h | HCl/ice | 65-75 |
The Gewald reaction's success in producing the desired tetrahydrobenzo[b]thiophene core with the appropriate functionalization at the 2- and 3-positions makes it the method of choice for the initial stage of our synthetic strategy.
Alternative Core Formation Methods
While the Gewald reaction represents the predominant approach for synthesizing the tetrahydrobenzo[b]thiophene core, several alternative methods deserve consideration, especially when specific substitution patterns are required.
Ultrasound-assisted multicomponent reactions have emerged as energy-efficient alternatives to conventional heating methods. These approaches can significantly reduce reaction times and improve yields. As described in the literature, ultrasound energy facilitates multicomponent reactions involving heterocyclic precursors, providing a potential avenue for the synthesis of our target core structure.
Another promising approach involves isocyanide-based multicomponent condensation strategies. This method employs a nitrile precursor, isocyanide, aldehyde, and a sulfur source under optimized catalytic conditions, leading to the formation of highly functionalized heterocyclic frameworks. The advantage of this approach lies in its ability to introduce multiple functionalities in a single operation, potentially streamlining the overall synthetic route.
Chromatographic relay strategies, while less commonly employed, offer yet another alternative for constructing complex heterocyclic systems like our target compound. These methods leverage the reactivity of specific functional groups to guide sequential transformations, ultimately leading to the desired core structure.
These alternative approaches might be particularly valuable when the standard Gewald conditions are incompatible with certain functional groups or when specific regiochemistry is required that cannot be easily achieved through the traditional route.
Core Functionalization Strategies
Carboxamide Group Introduction at the 3-Position
Following the establishment of the tetrahydrobenzo[b]thiophene core, the next critical step involves introducing or transforming the functional group at the 3-position to obtain the desired carboxamide functionality. The approach depends on the initial product obtained from the core formation step.
If the Gewald reaction yields a 3-carbonitrile derivative, the conversion to a carboxamide can be achieved through controlled hydrolysis. This typically involves:
- Treating the nitrile with concentrated sulfuric acid (70%) under reflux conditions on a water bath
- Carefully monitoring the reaction to prevent complete hydrolysis to the carboxylic acid
- Neutralization and isolation of the carboxamide product
Alternatively, if the initial product bears an ethyl ester at the 3-position, a two-step process is required:
- Hydrolysis of the ester to the corresponding carboxylic acid
- Conversion of the acid to the carboxamide through amidation reactions
The ester hydrolysis procedure, as documented in literature reports, involves:
- Dissolving the ester compound in ethanol (10 mL per gram)
- Adding 1 M sodium hydroxide solution (20 mL per gram)
- Stirring the mixture at 80°C for approximately 2 hours
- Acidifying with 1 M hydrochloric acid to pH 2-3 after confirming reaction completion by TLC
- Extracting with ethyl acetate, washing with brine, and drying over sodium sulfate
- Purifying the carboxylic acid product by column chromatography
The subsequent amidation step can be accomplished through various methods:
- Activation of the carboxylic acid with coupling reagents such as EDC/HOBt, HATU, or T3P
- Reaction with ammonia or ammonia equivalents (e.g., ammonium carbonate, urea)
- Isolation and purification of the carboxamide product
These methods typically provide yields in the range of 65-85% for the amidation step, depending on the specific substrate and reaction conditions.
N-Acylation for Acetamido Group Introduction
The introduction of the acetamido functionality at the 2-position of the tetrahydrobenzo[b]thiophene core involves the N-acylation of the amino group that is typically present after the Gewald reaction. This transformation represents a critical step in the overall synthetic strategy.
According to established protocols, the N-acylation can be accomplished using chloroacetyl chloride or a suitably protected derivative of 2-(4-methylpiperazin-1-yl)acetic acid. The general procedure involves:
- Dissolving the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (or protected precursor) in dry dichloromethane (10 mL per gram)
- Adding triethylamine (1.5 equivalents) and cooling the mixture to 0°C
- Slowly adding chloroacetyl chloride (1.5 equivalents) dropwise over 15-20 minutes
- Allowing the reaction to warm to room temperature and stirring for an additional 2 hours
- Monitoring reaction completion by TLC
- Work-up by washing with 10% hydrochloric acid, 10% sodium bicarbonate solution, and brine
- Drying over sodium sulfate and evaporating to dryness
- Purifying the product by column chromatography or recrystallization
This N-acylation step typically proceeds with yields ranging from 70-85%, depending on the specific substrate and reaction conditions. The reaction's regioselectivity is generally high due to the significant difference in nucleophilicity between the 2-amino group and other potential nucleophilic sites in the molecule.
If direct N-acylation with a 4-methylpiperazine-containing acid chloride is employed, protective group strategies may be necessary to prevent undesired side reactions. Alternatively, a two-step approach involving initial acylation with chloroacetyl chloride followed by nucleophilic substitution with 4-methylpiperazine can be employed, as discussed in the following section.
Incorporation of the 4-Methylpiperazine Moiety
Nucleophilic Substitution Approach
The incorporation of the 4-methylpiperazine moiety represents a key step in the synthesis of our target compound. The most straightforward and commonly employed method involves nucleophilic substitution reactions, where 4-methylpiperazine displaces a suitable leaving group.
If the N-acylation was performed with chloroacetyl chloride, the resulting chloroacetamide intermediate serves as an excellent substrate for nucleophilic substitution with 4-methylpiperazine. The general procedure for this transformation includes:
- Dissolving the chloroacetamide intermediate in a suitable solvent (e.g., acetonitrile, DMF, or THF)
- Adding 4-methylpiperazine (1.2-1.5 equivalents)
- Addition of a base (e.g., potassium carbonate or triethylamine) to neutralize the hydrochloric acid formed
- Heating the reaction mixture (typically at 60-80°C) for 4-12 hours
- Monitoring reaction completion by TLC
- Work-up by filtration of inorganic salts (if present) and evaporation of the solvent
- Purification by column chromatography or recrystallization
This nucleophilic substitution approach typically provides yields in the range of 75-90% and offers several advantages, including the use of readily available reagents and straightforward reaction conditions. The reaction proceeds through an SN2 mechanism, with the 4-methylpiperazine acting as the nucleophile and the chloride as the leaving group.
Evidence for the efficacy of this approach comes from related compounds where secondary amines like morpholine and piprazine derivatives successfully displaced chloride leaving groups in similar substrates. The reaction conditions can be optimized based on the specific substrate, with factors such as solvent choice, temperature, and reaction time playing crucial roles in determining the yield and purity of the product.
Salt Formation and Final Product Isolation
Purification and Characterization Techniques
Once the dioxalate salt is formed, achieving high purity is essential, especially for compounds intended for biological evaluation or pharmaceutical applications. Several purification techniques can be employed, each with specific advantages depending on the nature and quantity of impurities present.
Recrystallization represents the most common and effective method for purifying salt forms. This typically involves:
- Dissolving the crude salt in a minimum volume of hot solvent
- Optional treatment with activated charcoal to remove colored impurities
- Filtration while hot to remove insoluble impurities
- Slow cooling to promote formation of pure crystals
- Isolation of the purified product by filtration
The choice of recrystallization solvent is critical and often requires experimental optimization. Common solvents include methanol, ethanol, isopropanol, acetone, or mixtures with less polar solvents like ethyl acetate or diethyl ether.
Characterization of the purified dioxalate salt should include:
- Melting point determination, which serves as a primary indicator of purity
- Elemental analysis to confirm the salt stoichiometry and elemental composition
- Infrared spectroscopy to identify key functional groups and confirm salt formation
- Nuclear magnetic resonance spectroscopy (¹H and ¹³C NMR) to confirm structure
- Mass spectrometry to verify molecular weight and fragmentation pattern
- X-ray crystallography if suitable crystals can be obtained
- Solubility profile in various solvents of pharmaceutical relevance
The analytical data for related compounds suggests characteristic spectroscopic features, including IR absorption bands for NH stretching (3300-3500 cm⁻¹), C=O stretching (1650-1700 cm⁻¹), and C-N stretching (1200-1350 cm⁻¹). The ¹H NMR spectrum would display diagnostic signals for the tetrahydrobenzo protons (1.5-3.0 ppm), piperazine protons (2.2-3.5 ppm), N-methyl group (around 2.3 ppm), and various NH protons (typically 6.5-9.0 ppm).
Complete Synthetic Routes and Optimization
Recommended Synthetic Pathways
Based on the comprehensive analysis of available literature data, several viable synthetic routes can be proposed for the preparation of 2-(2-(4-Methylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide dioxalate. The most promising pathway involves a sequential approach:
Route A: Gewald Reaction → Nitrile Hydrolysis → Chloroacetylation → Nucleophilic Substitution → Salt Formation
- Gewald reaction: Cyclohexanone is reacted with malononitrile and elemental sulfur in the presence of triethylamine to form 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
- Nitrile hydrolysis: The 3-carbonitrile is partially hydrolyzed to the 3-carboxamide using concentrated sulfuric acid or similar conditions that promote selective amide formation.
- Chloroacetylation: The 2-amino group is acylated with chloroacetyl chloride in the presence of triethylamine to yield the chloroacetamide intermediate.
- Nucleophilic substitution: The chloroacetamide intermediate reacts with 4-methylpiperazine to introduce the desired piperazine moiety.
- Salt formation: The free base is converted to the dioxalate salt by reaction with two equivalents of oxalic acid.
Route B: Gewald Reaction with Ethyl Cyanoacetate → Ester Hydrolysis → Amidation → Direct Coupling → Salt Formation
- Gewald reaction: Cyclohexanone is reacted with ethyl cyanoacetate and elemental sulfur to form ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
- Ester hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using sodium hydroxide.
- Amidation: The carboxylic acid is converted to the carboxamide using ammonia or an ammonia equivalent.
- Direct coupling: 2-(4-Methylpiperazin-1-yl)acetic acid is coupled directly with the 2-amino group using appropriate coupling reagents.
- Salt formation: The free base is converted to the dioxalate salt.
Each route offers distinct advantages and potential limitations. Route A leverages the direct formation of the cyano group in the initial Gewald reaction, while Route B may offer better control over the amide formation but requires more steps. The choice between these routes would depend on factors such as reagent availability, scale requirements, and specific optimization constraints.
Critical Parameters and Optimization Strategies
The successful synthesis of this compound depends on careful optimization of several critical parameters at each synthetic stage.
For the Gewald reaction, key optimization parameters include:
- Molar ratios of reactants (typically 1:1:1 for ketone:nitrile:sulfur)
- Base selection and quantity (triethylamine vs. diethylamine vs. morpholine)
- Reaction temperature and time (typically reflux conditions for 2-4 hours)
- Solvent selection (ethanol is most common, but DMF or DMSO might be beneficial for difficult cases)
- Work-up procedure (acid quench type and concentration)
For the functional group transformations (nitrile hydrolysis or ester hydrolysis/amidation), critical parameters include:
- Reaction conditions for selective transformations (temperature, concentration, pH)
- Reaction monitoring techniques to prevent over-reaction
- Isolation and purification methods for intermediates
For the incorporation of the 4-methylpiperazine moiety, optimization should focus on:
- Selection between nucleophilic substitution and direct coupling approaches
- Solvent effects on reaction rate and selectivity
- Base selection and stoichiometry
- Reaction temperature and time
- Purification strategy for removing excess reagents
Finally, for the dioxalate salt formation, critical parameters include:
- Solvent selection for optimal crystallization
- Concentration of solutions
- Stoichiometry of oxalic acid (typically 2:1 acid:free base)
- Crystallization conditions (cooling rate, seeding if necessary)
- Washing protocol to ensure high purity
Table 2: Optimization Guide for Key Synthetic Steps
| Synthetic Step | Critical Parameters | Optimization Range | Analytical Control |
|---|---|---|---|
| Gewald Reaction | Base type and quantity | Triethylamine (0.5-1.0 eq) | TLC, IR (CN band) |
| Temperature | 60-80°C | Reaction time | |
| Solvent | Ethanol, DMF, DMSO | Solubility, yield | |
| Nitrile Hydrolysis | Acid concentration | H₂SO₄ (60-80%) | IR (CONH₂ vs. CN) |
| Temperature | 50-80°C | Conversion rate | |
| Reaction time | 2-6 hours | Product selectivity | |
| Chloroacetylation | Base quantity | TEA (1.2-1.5 eq) | TLC, NMR |
| Temperature control | 0°C to rt | Selectivity | |
| Acid chloride addition rate | Dropwise over 15-30 min | Side reactions | |
| Piperazine Introduction | Solvent | ACN, DMF, THF | Reaction rate |
| Temperature | 60-80°C | Completion | |
| Base | K₂CO₃, TEA | pH control | |
| Dioxalate Formation | Solvent system | MeOH, EtOH, Acetone | Crystal quality |
| Oxalic acid equivalents | 1.8-2.2 | Salt stoichiometry | |
| Crystallization temperature | 0-25°C | Crystal size, purity |
Analytical Characterization Data
Spectroscopic Properties
Comprehensive spectroscopic characterization is essential for confirming the structure and purity of this compound. Based on the analysis of related compounds, the following spectroscopic data would be expected:
Infrared Spectroscopy (IR):
- NH stretching: 3300-3500 cm⁻¹ (multiple bands for primary and secondary amides)
- C=O stretching: 1650-1700 cm⁻¹ (amide carbonyl groups)
- C=C aromatic stretching: 1500-1600 cm⁻¹
- C-N stretching: 1200-1350 cm⁻¹
- Characteristic bands for dioxalate: 1700-1750 cm⁻¹ (C=O of carboxylic acid) and 1200-1300 cm⁻¹ (C-O stretching)
¹H Nuclear Magnetic Resonance (¹H NMR, 300-400 MHz, DMSO-d₆):
- Tetrahydrobenzo protons: δ 1.5-3.0 ppm (complex multiplets, 8H)
- Piperazine protons: δ 2.2-3.5 ppm (complex multiplets, 8H)
- N-methyl group: δ ~2.3 ppm (singlet, 3H)
- Acetamido methylene: δ ~3.0 ppm (singlet, 2H)
- Carboxamide NH₂: δ ~7.0-7.5 ppm (broad singlet, 2H)
- Acetamido NH: δ ~9.0-10.0 ppm (broad singlet, 1H)
- Piperazinium NH (in salt form): δ ~9.5-10.5 ppm (broad signal)
¹³C Nuclear Magnetic Resonance (¹³C NMR, 75-100 MHz, DMSO-d₆):
- Tetrahydrobenzo carbons: δ 22-30 ppm
- N-methyl carbon: δ ~44 ppm
- Piperazine carbons: δ 45-55 ppm
- Acetamido methylene: δ ~55-60 ppm
- Aromatic and thiophene carbons: δ 120-140 ppm
- Amide carbonyls: δ 165-170 ppm
- Oxalate carbonyls: δ ~160-165 ppm
Mass Spectrometry:
- Electrospray Ionization (ESI): [M+H]⁺ corresponding to the molecular weight of the free base
- Characteristic fragmentation patterns including loss of the methylpiperazine moiety and cleavage of the acetamido linkage
- High-resolution data confirming the molecular formula
These spectroscopic features would be consistent with the structure of this compound and would provide definitive confirmation of successful synthesis.
Physical and Chemical Properties
The physical and chemical properties of this compound are critical for its identification, characterization, and potential application in pharmaceutical formulations.
Based on analysis of related compounds, the following physical properties would be expected:
Appearance: White to off-white crystalline solid
Melting Point: Typically in the range of 210-230°C (with decomposition)
Molecular Formula: C₁₈H₂₅N₅O₃S·2(C₂H₂O₄) (free base plus two oxalic acid molecules)
Molecular Weight: 585.58 g/mol (for the dioxalate salt)
Solubility Profile:
- Water: Moderately soluble (enhanced by the salt form)
- Methanol and ethanol: Moderately to highly soluble
- Acetone: Slightly to moderately soluble
- Ethyl acetate: Slightly soluble
- Chloroform and dichloromethane: Poorly soluble
- Hexane and petroleum ether: Insoluble
Chemical Stability:
- Generally stable as a solid at room temperature
- Potentially sensitive to prolonged exposure to heat, light, and moisture
- The dioxalate salt form enhances stability compared to the free base
pH in Aqueous Solution: Typically acidic (pH ~3-4) due to the dioxalate component
Hygroscopicity: Likely moderately hygroscopic, requiring appropriate storage conditions
Partition Coefficient (Log P): Estimated to be in the range of 1.5-3.0 for the free base form
These physical and chemical properties would be consistent with the structure and expected behavior of this compound, providing valuable information for handling, formulation, and potential applications of this compound.
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with tetrahydrobenzo[b]thiophene derivatives. Key steps include amide bond formation using 4-methylpiperazine derivatives and subsequent salt formation with oxalic acid. Optimization requires precise control of temperature (e.g., 60–80°C for amidation), solvent selection (e.g., 1,4-dioxane or DMF), and stoichiometric ratios of reagents. Triethylamine is often used as a base to facilitate coupling reactions . Yield improvements may involve iterative adjustments to reaction time and purification via column chromatography .
Q. What spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiophene core, acetamido linkage, and piperazine substituents. Infrared (IR) spectroscopy verifies carbonyl (C=O) and amide (N–H) functional groups. High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy (e.g., calculated vs. observed m/z within ±2 ppm). For crystalline forms, X-ray diffraction may resolve structural ambiguities .
Q. How can purity be ensured during synthesis?
Purity (>95%) is typically achieved via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC with a C18 column. Analytical methods like reverse-phase HPLC with UV detection (λ = 254 nm) and mobile phases containing methanol/water with phosphate buffers (pH 5.5) are recommended. Monitor for byproducts such as unreacted starting materials or hydrolyzed intermediates .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
Comparative studies of analogs (e.g., altering the piperazine methyl group or thiophene carboxamide substituents) reveal that electronegative groups enhance receptor binding affinity, while bulky substituents may reduce solubility. For example, fluorinated analogs (see ) show improved metabolic stability in vitro. Computational docking studies (e.g., using AutoDock Vina) can predict interactions with target proteins like kinases or GPCRs .
Q. What strategies resolve contradictions in spectral or bioactivity data?
If NMR signals overlap, use 2D techniques (COSY, HSQC) to assign ambiguous peaks. Conflicting bioactivity results (e.g., inconsistent IC50 values) may arise from assay conditions (e.g., pH, serum proteins). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). Cross-reference HRMS and elemental analysis to confirm compound identity .
Q. How can computational modeling guide the design of derivatives?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations (e.g., GROMACS) assess conformational stability in physiological environments. QSAR models trained on analog datasets (e.g., pIC50 vs. logP) can prioritize derivatives for synthesis .
Q. What methodologies assess compound stability under physiological conditions?
Accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C monitor degradation via LC-MS. For photostability, expose samples to UV light (ICH Q1B guidelines). Kinetic solubility assays in PBS or DMSO identify precipitation thresholds critical for in vivo studies .
Q. How are structure-activity relationships (SAR) systematically explored?
Design a library of derivatives with controlled variations (e.g., piperazine alkylation, thiophene ring saturation). Test against a panel of biological targets (e.g., cancer cell lines, enzyme inhibition assays). Use cluster analysis (e.g., PCA) to correlate structural features with activity trends .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) software (e.g., JMP) to statistically optimize reaction parameters .
- Data Validation : Cross-check spectral data with published analogs (e.g., CAS 316806-61-8 in ) to confirm assignments.
- Bioactivity Studies : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and validate with triplicate replicates .
For further details on reagent sourcing or analytical protocols, consult reagent catalogs (e.g., Kanto Reagents in ) or pharmacopeial guidelines ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
